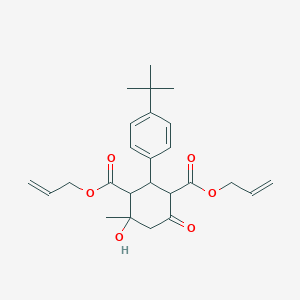
N-(3-acetylphenyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDB is a chemical compound that belongs to the family of benzamides. It was first synthesized in 1973 by David E. Nichols and his team at Purdue University. Since then, APDB has been studied for its potential therapeutic uses in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of APDB is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
APDB has been shown to have various biochemical and physiological effects. In animal studies, APDB has been shown to increase serotonin levels in the brain, which may contribute to its potential therapeutic uses as an antidepressant and anxiolytic agent. APDB has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic uses in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
APDB has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a valuable tool for researchers. However, APDB also has limitations. It is not very soluble in water, which can make it difficult to administer in animal studies. It also has limited selectivity for the 5-HT2A receptor, which can make it difficult to study the specific effects of this receptor.
Orientations Futures
There are several future directions for the study of APDB. One potential direction is the development of new drugs based on the structure of APDB. Another potential direction is the study of the effects of APDB on other serotonin receptors and their potential therapeutic uses. Additionally, more studies are needed to fully understand the mechanism of action of APDB and its potential therapeutic uses in various fields.
In conclusion, APDB is a chemical compound that has potential therapeutic uses in various fields such as neuroscience, pharmacology, and medicinal chemistry. It is relatively easy to synthesize and has been extensively studied. However, more studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of APDB involves the reaction of 3,4-difluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is APDB, which is a white crystalline powder.
Applications De Recherche Scientifique
APDB has been extensively studied for its potential therapeutic uses in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APDB has been studied for its potential use as a serotonin receptor agonist and as a tool for studying the serotonin system. In pharmacology, APDB has been studied for its potential use as an anti-inflammatory agent and as a tool for studying the immune system. In medicinal chemistry, APDB has been studied for its potential use as a lead compound for the development of new drugs.
Propriétés
Nom du produit |
N-(3-acetylphenyl)-3,4-difluorobenzamide |
|---|---|
Formule moléculaire |
C15H11F2NO2 |
Poids moléculaire |
275.25 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-3,4-difluorobenzamide |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20) |
Clé InChI |
PIAMGWONWMBADV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)

![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)


